3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the phenyl rings, along with the pyrazoloquinoline core, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline and 4-chloroaniline with appropriate aldehydes to form intermediate Schiff bases. These intermediates are then cyclized using reagents such as phosphorus oxychloride (POCl3) to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and greener solvents can be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-1-(4-methylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-1-(4-nitrophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the phenyl rings, along with the pyrazoloquinoline core, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEMIZRUGVVWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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